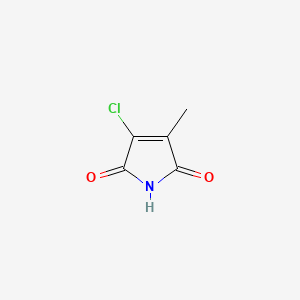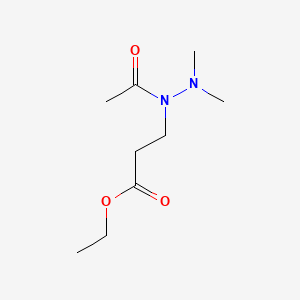
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a propanoic acid backbone, an ethyl ester group, and a hydrazino group substituted with an acetyl and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester typically involves multiple steps. One common method starts with the esterification of propanoic acid to form ethyl propanoate. This is followed by the introduction of the hydrazino group through a hydrazinolysis reaction, where hydrazine is reacted with the ester. The final step involves acetylation of the hydrazino group using acetic anhydride under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Products may include propanoic acid derivatives or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted hydrazino derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2,2-dimethyl-: A simpler analog with a similar propanoic acid backbone but lacking the hydrazino and acetyl groups.
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-: Another related compound with a cyclopropane ring and similar substituents.
Uniqueness
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester is unique due to the presence of the hydrazino group substituted with acetyl and methyl groups. This structural feature imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
96804-50-1 |
|---|---|
Molekularformel |
C9H18N2O3 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
ethyl 3-[acetyl(dimethylamino)amino]propanoate |
InChI |
InChI=1S/C9H18N2O3/c1-5-14-9(13)6-7-11(8(2)12)10(3)4/h5-7H2,1-4H3 |
InChI-Schlüssel |
SEWJNNOGQYVCQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCN(C(=O)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


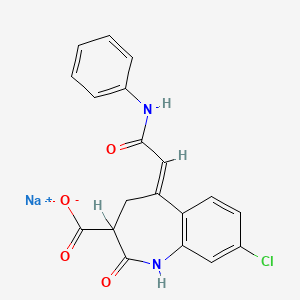
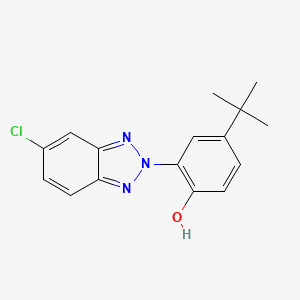
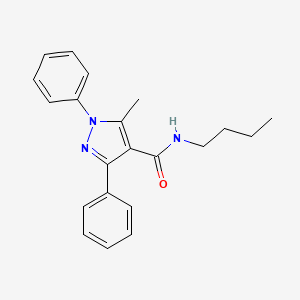
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)

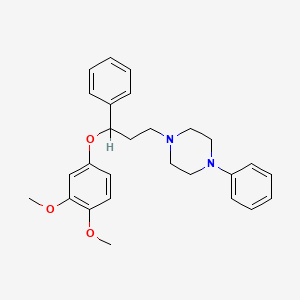
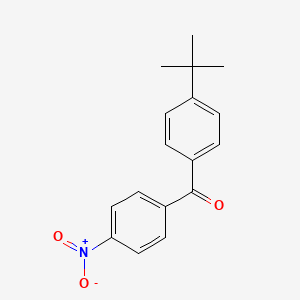
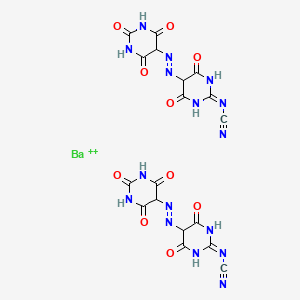


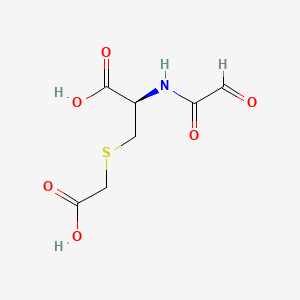

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12728015.png)
